(S)-Carnitine Isobutylester, Chloride Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

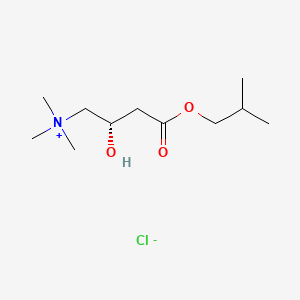

“(S)-Carnitine Isobutylester, Chloride Salt” is a chiral carnitine derivative used for proteomics research . Its molecular weight is 253.77 .

Chemical Reactions Analysis

Esters, including “(S)-Carnitine Isobutylester, Chloride Salt”, can undergo several types of reactions. One such reaction is hydrolysis, where the ester is split with water into a carboxylic acid and an alcohol . This reaction can be catalyzed by either an acid or a base .Aplicaciones Científicas De Investigación

Metabolic Functions and Clinical Applications

L-carnitine plays a crucial role in fatty acid metabolism, facilitating the transport of fatty acids into mitochondria for energy production. Its potential in various clinical therapies has been explored due to its ability to reduce oxidative stress. It has been proposed as a treatment for conditions such as heart failure, angina, and weight loss, though its effectiveness varies across different conditions. Continued research is necessary to establish L-carnitine supplementation as a routine procedure in these disorders (Pękala et al., 2011).

Role in Male Infertility

L-carnitine and acetyl-L-carnitine play crucial roles in sperm metabolism and maturation, relating to sperm motility and antioxidant properties. Supplementation with these carnitines has shown significant improvements in sperm concentration and total sperm counts in men with specific forms of infertility, though more rigorous, placebo-controlled studies are needed to validate these findings (Agarwal & Said, 2004).

Carnitine Derivatives and Clinical Usefulness

Carnitine derivatives, including acetyl-L-carnitine and propionyl-L-carnitine, have broad clinical applications due to their roles in both carbohydrate and lipid metabolism. Acetyl-L-carnitine, for example, may benefit various neurological disorders, suggesting a wide range of potential therapeutic effects. These derivatives are well tolerated without significant side effects, making them promising candidates for further research in clinical settings (Malaguarnera, 2012).

Effects on Autism Spectrum Disorders

Carnitine administration has been explored in the context of autism spectrum disorders (ASD), with some clinical trials suggesting potential benefits in treating symptoms of non-syndromic ASD. The role of carnitine in ASD associated with genetic disorders requires further investigation, but its effects on comorbid disorders and overall safety profile at certain doses are promising areas for future research (Malaguarnera & Cauli, 2019).

Propiedades

IUPAC Name |

[(2S)-2-hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24NO3.ClH/c1-9(2)8-15-11(14)6-10(13)7-12(3,4)5;/h9-10,13H,6-8H2,1-5H3;1H/q+1;/p-1/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMBCAKLXFMXLT-PPHPATTJSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CC(C[N+](C)(C)C)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)COC(=O)C[C@@H](C[N+](C)(C)C)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676255 |

Source

|

| Record name | (2S)-2-Hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxobutan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Carnitine Isobutylester, Chloride Salt | |

CAS RN |

161886-61-9 |

Source

|

| Record name | 1-Butanaminium, 2-hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxo-, chloride, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161886-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxobutan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride](/img/structure/B561860.png)

![3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid](/img/structure/B561866.png)

![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-1-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B561875.png)